molecular formula C18H21O2P B15159199 3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- CAS No. 821770-35-8

3-Pentanone, 2-(diphenylphosphinyl)-4-methyl-

Cat. No.: B15159199
CAS No.: 821770-35-8
M. Wt: 300.3 g/mol
InChI Key: CMXACTXTPJYSHG-UHFFFAOYSA-N
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Description

3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- is an organic compound that belongs to the class of ketones It is characterized by the presence of a phosphinyl group attached to the second carbon of the pentanone chain and a methyl group attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- can be achieved through several methods. One common approach involves the reaction of 3-pentanone with diphenylphosphine oxide in the presence of a base such as sodium hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the phosphine oxide to the carbonyl group of the ketone, followed by deprotonation and subsequent rearrangement to form the desired product.

Industrial Production Methods

On an industrial scale, the production of 3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides or phosphonic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phosphinyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

    Oxidation: Phosphine oxides or phosphonic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- involves its interaction with molecular targets such as enzymes or receptors. The phosphinyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Pentanone: A simple ketone with similar structural features but lacking the phosphinyl group.

    2-Pentanone: Another ketone isomer with the carbonyl group at a different position.

    Diphenylphosphine oxide: A related compound with a similar phosphinyl group but different overall structure.

Uniqueness

3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- is unique due to the presence of both a phosphinyl group and a methyl group on the pentanone backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

821770-35-8

Molecular Formula

C18H21O2P

Molecular Weight

300.3 g/mol

IUPAC Name

2-diphenylphosphoryl-4-methylpentan-3-one

InChI

InChI=1S/C18H21O2P/c1-14(2)18(19)15(3)21(20,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-15H,1-3H3

InChI Key

CMXACTXTPJYSHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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